molecular formula C13H18BrNO2 B4927759 1-(3-bromo-4-methoxybenzyl)-4-piperidinol

1-(3-bromo-4-methoxybenzyl)-4-piperidinol

Cat. No. B4927759
M. Wt: 300.19 g/mol
InChI Key: SOCYMTMNVWNHEI-UHFFFAOYSA-N
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Description

1-(3-bromo-4-methoxybenzyl)-4-piperidinol is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is known to have various biochemical and physiological effects that make it a valuable tool in the study of certain diseases and disorders. In

Scientific Research Applications

1-(3-bromo-4-methoxybenzyl)-4-piperidinol has been studied for its potential applications in the treatment of various diseases and disorders. For example, it has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain. Additionally, it has been studied for its ability to inhibit the growth of cancer cells, suggesting that it may have anticancer properties. Other potential applications of this compound include the treatment of anxiety and depression, as well as the prevention of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-piperidinol is not fully understood, but it is thought to involve the modulation of certain neurotransmitters in the brain. Specifically, it has been shown to interact with the GABAergic and glutamatergic systems, which are involved in the regulation of neuronal activity. By modulating these systems, 1-(3-bromo-4-methoxybenzyl)-4-piperidinol may be able to exert its anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
1-(3-bromo-4-methoxybenzyl)-4-piperidinol has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to increase the release of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, it has been shown to modulate the activity of certain ion channels, which may contribute to its analgesic effects. Other effects of this compound include the inhibition of cancer cell growth and the prevention of neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-bromo-4-methoxybenzyl)-4-piperidinol in lab experiments is its well-established synthesis method, which allows for the reliable production of the compound. Additionally, its known mechanism of action and biochemical and physiological effects make it a valuable tool for studying certain diseases and disorders. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-piperidinol. One direction is the further exploration of its potential applications in the treatment of cancer, anxiety, and depression. Additionally, research could focus on the development of analogs of this compound with improved efficacy and reduced toxicity. Finally, research could explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic potential.

Synthesis Methods

The synthesis method for 1-(3-bromo-4-methoxybenzyl)-4-piperidinol involves the reaction of 3-bromo-4-methoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acid to yield 1-(3-bromo-4-methoxybenzyl)-4-piperidinol. This synthesis method has been well-established in the literature and has been used by various researchers to obtain the compound for their experiments.

properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-17-13-3-2-10(8-12(13)14)9-15-6-4-11(16)5-7-15/h2-3,8,11,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCYMTMNVWNHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-4-ol

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